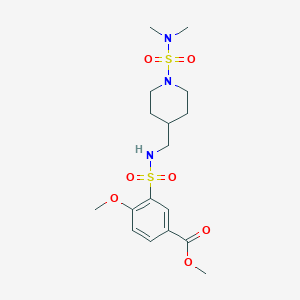

![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)

[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

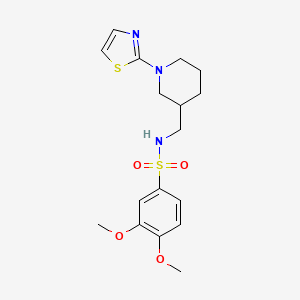

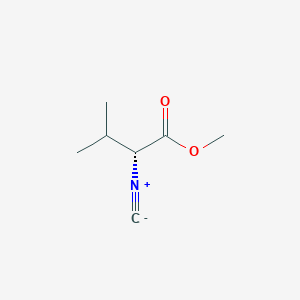

“[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate” is a chemical compound with the CAS Number: 2350179-17-6 and a linear formula of C16H16N4O6S . It has a molecular weight of 392.39 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dimethylphenyl carbamimidothioate 3,5-dinitrobenzoate . The InChI code is 1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) .Scientific Research Applications

Chemiluminescence Studies : Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, closely related to the queried compound. These compounds exhibited base-induced chemiluminescence, making them potentially useful in analytical chemistry and bioimaging applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antimicrobial Properties : Karabanovich et al. (2016) developed 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as a new class of antitubercular agents. These compounds showed significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Karabanovich et al., 2016).

Aromatic Nucleophilic Substitution Studies : HasegawaYoshinori (1983) examined the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide. This study contributes to the understanding of aromatic nucleophilic substitution, a fundamental reaction in organic chemistry (HasegawaYoshinori, 1983).

Coordination Polymers and Crystallography : Pedireddi & Varughese (2004) reported on Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. The study is significant for the synthesis and structural analysis of coordination polymers, which are important in materials science (Pedireddi & Varughese, 2004).

Cancer Chemoprevention Research : Zheng, Kenney, & Lam (1992) isolated nitroaromatic compounds from ambrette musk residue, including a compound related to the queried chemical. These compounds showed potential as cancer chemopreventive agents due to their ability to induce detoxifying enzyme activity (Zheng, Kenney, & Lam, 1992).

Organic Synthesis and Catalysis : Sharma & Peddinti (2017) developed a metal-free protocol for synthesizing unsymmetrical biaryl sulfides, including 4-methoxy-2-sulfanyl-phenylcarbamates, catalyzed by 2,4-dinitrobenzoic acid. This research is relevant for advancing methodologies in organic synthesis (Sharma & Peddinti, 2017).

Spectroscopic and Crystallographic Analysis : Miyan, Zulkarnain, & Ahmad (2017) investigated the molecular interaction between 1,2-dimethylimidazole and 3,5-dinitrobenzoic acid, using various spectroscopic techniques. This research contributes to the understanding of charge transfer complexes in chemistry (Miyan, Zulkarnain, & Ahmad, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name |

(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGLCSXBLHNTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

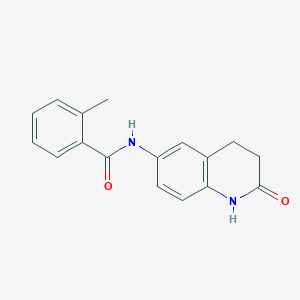

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

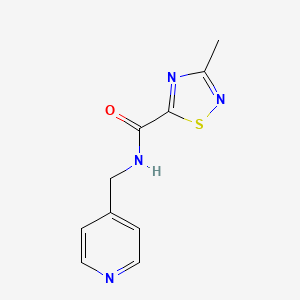

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)